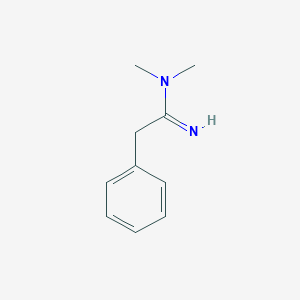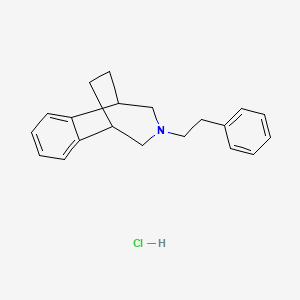
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound belonging to the benzazepine class. Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring. This particular compound has been studied for its potential pharmacological properties, including its activity at nicotinic acetylcholine receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves several key steps:
Starting Material: The synthesis often begins with commercially available 3-phenylpropan-1-amine.
Acylation: The amine is acylated using methyl chloroformate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) to form the benzazepine ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols for handling reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors.
Medicine: Investigated for potential therapeutic applications, including as a smoking cessation aid.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its activity at nicotinic acetylcholine receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Another benzazepine derivative with similar structural features.
Varenicline: A well-known nicotinic acetylcholine receptor partial agonist used for smoking cessation.
Uniqueness
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzazepine derivatives
Propriétés
Numéro CAS |
54915-50-3 |
|---|---|
Formule moléculaire |
C20H24ClN |
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
10-(2-phenylethyl)-10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-2-6-16(7-3-1)12-13-21-14-17-10-11-18(15-21)20-9-5-4-8-19(17)20;/h1-9,17-18H,10-15H2;1H |
Clé InChI |
LZPCPSPYFXLOEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1C3=CC=CC=C23)CCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


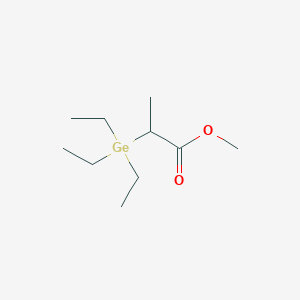

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
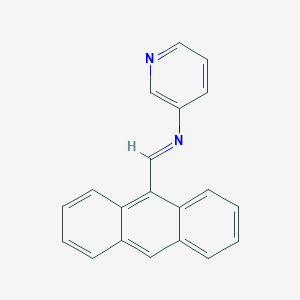

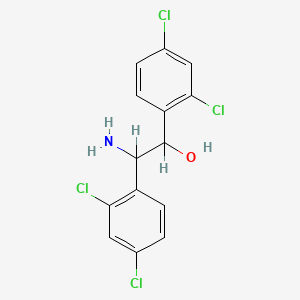

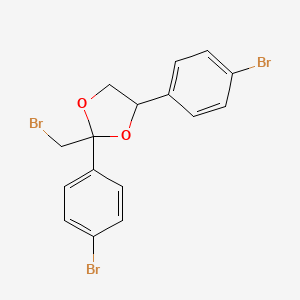
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
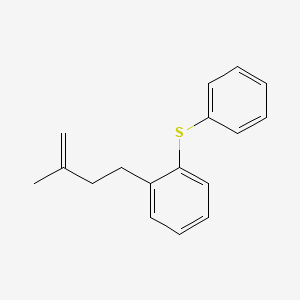
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
